

A Comparative Guide to AAK1 Inhibitors: LP-922761 hydrate vs. LP-935509

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Compound of Interest		
Compound Name:	LP-922761 hydrate	
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This guide provides a detailed comparison of two selective Adaptor-Associated Kinase 1 (AAK1) inhibitors, **LP-922761 hydrate** and LP-935509, based on preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in studying neuropathic pain and other AAK1-mediated processes.

Introduction and Mechanism of Action

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that regulates clathrin-mediated endocytosis, a critical process for synaptic vesicle recycling and viral entry.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, facilitating the assembly of clathrin coats.[1] By inhibiting AAK1, compounds can modulate these cellular processes, making AAK1 a promising target for neuropathic pain and potentially as anti-viral agents.[2]

Both **LP-922761 hydrate** and LP-935509 are potent AAK1 inhibitors. LP-935509 is an ATP-competitive inhibitor of AAK1.[3][4] The primary distinction between them lies in their pharmacokinetic properties, specifically their ability to cross the blood-brain barrier, which dictates their efficacy in central nervous system (CNS) vs. peripheral models.





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Caption: Mechanism of AAK1 inhibition in clathrin-mediated endocytosis.

In Vitro Potency and Selectivity

Both compounds exhibit low nanomolar potency against the AAK1 enzyme. A key selectivity difference is their activity against Cyclin G-associated kinase (GAK), another member of the Numb-associated kinase (NAK) family. LP-935509 shows moderate inhibition of GAK, while LP-922761 is largely inert, which may offer a more favorable safety profile.[1][5]



Parameter	LP-922761 hydrate	LP-935509
Target	AAK1	AAK1
AAK1 IC50 (Enzymatic)	4.8 nM[5][6]	3.3 nM[3][7]
AAK1 IC₅₀ (Cellular)	7.6 nM[5][6]	2.8 nM (µ2 phosphorylation)[2] [3]
AAK1 Ki	Not Reported	0.9 nM (ATP-competitive)[3][4]
BIKE IC50	24 nM[5][8]	14 nM[3][7]
GAK IC50	Inert / Low Activity[5][8]	320 nM[3][7]
Other Targets	Inert to opioid, α2, GABAa receptors[5][8]	Not specified

Pharmacokinetic Properties

The most critical difference between the two inhibitors is their distribution. LP-935509 is highly brain-penetrant, making it suitable for targeting CNS-driven neuropathic pain. In contrast, LP-922761 is peripherally restricted, making it an ideal tool compound to investigate the peripheral roles of AAK1.[6][9]

Parameter	LP-922761 hydrate	LP-935509
Oral Activity	Yes[8]	Yes[2][3]
Brain Penetrance	Poor / Peripherally Restricted[6][10]	High[2][3]
Brain/Plasma Ratio	0.007 (Mouse)[6][9]	>2 (Mouse), 2.3 (Rat)[2][11]
Oral Bioavailability	Not Reported	100% (Mouse), 50% (Rat)[3] [11]
Plasma Half-life	Not Reported	3.6 hours (Mouse), 4.0 hours (Rat)[3][11]

Preclinical Efficacy in Neuropathic Pain Models



The difference in brain penetration directly translates to in vivo efficacy in neuropathic pain models, which are largely driven by central sensitization. Orally administered LP-935509 robustly reduces pain behaviors across multiple rodent models.[12] Conversely, oral LP-922761 was found to be inactive in a spinal nerve ligation model, despite achieving high plasma concentrations.[9] This strongly suggests that the antinociceptive effects of AAK1 inhibition are mediated within the CNS (e.g., the spinal cord).[9]

Model	LP-922761 hydrate (Oral)	LP-935509 (Oral)
Formalin Test (Phase II)	Not Reported	Dose-dependent reduction in paw flinches[12]
Spinal Nerve Ligation (SNL)	Inactive at 60 mg/kg (Mouse)	Dose-dependent reversal of mechanical allodynia[12]
Chronic Constriction Injury (CCI)	Not Reported	Dose-dependent reversal of thermal hyperalgesia[3]
Streptozotocin (STZ) Diabetes	Not Reported	Effective in relieving diabetic neuropathic pain[2][4]
Effect on Acute Pain	Not Reported	No effect[2][4]

Experimental Protocols and Workflows Spinal Nerve Ligation (SNL) Model for Mechanical Allodynia

This surgical model induces nerve injury to mimic neuropathic pain. The efficacy of a test compound is measured by its ability to reverse the resulting hypersensitivity to touch.

- Animal Preparation: Adult male mice or rats are anesthetized.
- Surgery: The L5 spinal nerve is isolated and tightly ligated. A sham surgery is performed on control animals without ligation.
- Recovery: Animals recover for a period (e.g., 2 weeks) to allow neuropathic pain behaviors to develop.

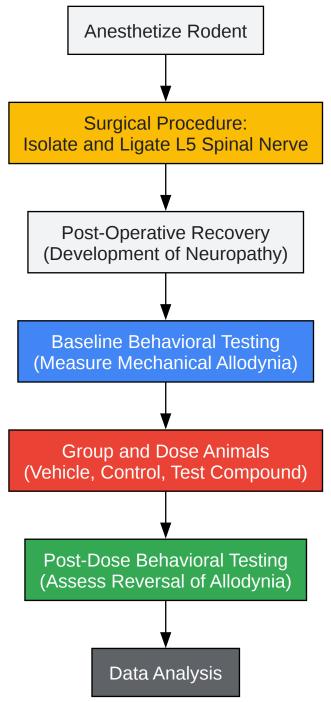






- Baseline Testing: Mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.
- Dosing: Animals are orally administered vehicle, a positive control (e.g., Gabapentin), or the test compound (LP-922761 or LP-935509) at various doses.[9][12]
- Post-Dose Testing: Paw withdrawal thresholds are measured at set time points (e.g., 30, 60, 120 minutes) after dosing to assess the reversal of allodynia.[12]





General Workflow for the Spinal Nerve Ligation (SNL) Model

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Caption: Experimental workflow for a preclinical neuropathic pain model.

In Vitro Kinase Assay



The inhibitory activity of the compounds is determined by measuring their effect on AAK1's ability to phosphorylate a substrate.

- Reagents: Recombinant human AAK1 enzyme, a peptide substrate (e.g., derived from the μ2 protein), and ATP are prepared in assay buffer.
- Compound Preparation: LP-922761 or LP-935509 is serially diluted to create a range of concentrations.
- Reaction: The enzyme, substrate, and inhibitor are incubated together. The phosphorylation reaction is initiated by adding ATP.
- Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using a method like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
- Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion

LP-922761 hydrate and LP-935509 are both potent inhibitors of AAK1, but their utility in preclinical research is defined by their distinct pharmacokinetic profiles.

- LP-935509 is an orally bioavailable, brain-penetrant AAK1 inhibitor that serves as an
 effective tool for studying the role of central AAK1 in models of neuropathic pain.[2] Its
 efficacy across multiple models makes it a strong candidate for further investigation as a pain
 therapeutic.[4]
- LP-922761 hydrate is a peripherally restricted AAK1 inhibitor.[10] While its lack of oral
 efficacy in CNS-driven pain models makes it unsuitable as a monotherapy for such
 conditions, it is an invaluable scientific tool for dissecting the peripheral versus central
 functions of AAK1.[9] Its higher selectivity against GAK may also be advantageous for
 specific in vitro studies.[1]



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